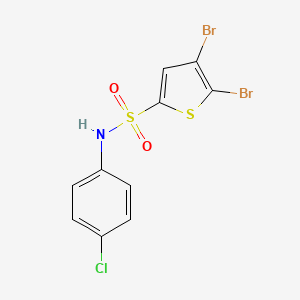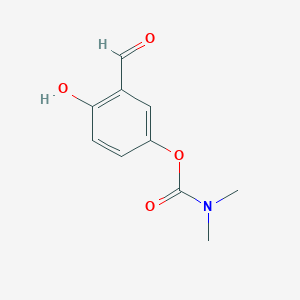
3-Formyl-4-hydroxyphenyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-4-hydroxyphenyl dimethylcarbamate is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a formyl group, a hydroxy group, and a dimethylcarbamate group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxyphenyl dimethylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-4-hydroxyphenyl dimethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxy-4-hydroxyphenyl dimethylcarbamate.
Reduction: 3-Hydroxymethyl-4-hydroxyphenyl dimethylcarbamate.
Substitution: Various substituted phenyl dimethylcarbamates depending on the electrophile used.
Applications De Recherche Scientifique
3-Formyl-4-hydroxyphenyl dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Formyl-4-hydroxyphenyl dimethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The dimethylcarbamate group may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formyl-3-hydroxyphenyl dimethylcarbamate: Similar structure but with different positioning of the formyl and hydroxy groups.
3-Formyl-4-hydroxyphenyl methylcarbamate: Similar structure but with a methylcarbamate group instead of a dimethylcarbamate group.
Uniqueness
3-Formyl-4-hydroxyphenyl dimethylcarbamate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
649722-42-9 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
(3-formyl-4-hydroxyphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-3-4-9(13)7(5-8)6-12/h3-6,13H,1-2H3 |
Clé InChI |
IEVIGOHBWSGFCA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=CC(=C(C=C1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12608418.png)
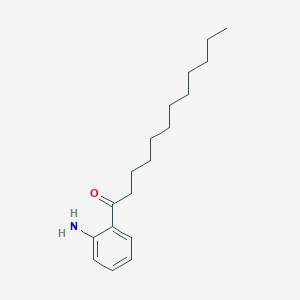
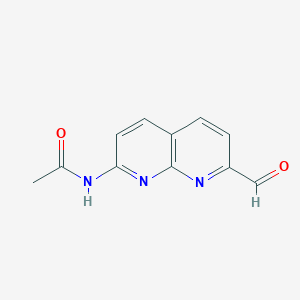
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)
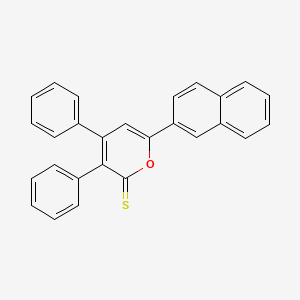




![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
